Boc-2-amino-hept-6-ynoic acid
Description
Significance of Non-Canonical Amino Acids as Molecular Building Blocks in Chemical Biology and Organic Synthesis
Non-canonical amino acids (ncAAs), also known as unnatural amino acids, represent a class of amino acids that are not among the 20 standard proteinogenic amino acids. Their integration into peptides and proteins allows for the introduction of novel chemical functionalities, enabling the synthesis of molecules with enhanced stability, tailored functions, and unique structural attributes. unirioja.esnih.gov In chemical biology, ncAAs serve as powerful tools to probe protein structure and function, often containing fluorescent tags, cross-linking agents, or bioorthogonal handles for specific chemical modifications. iris-biotech.de The ability to site-specifically incorporate these building blocks has revolutionized protein engineering and the development of new therapeutics. unirioja.esiris-biotech.de
The molecular diversity offered by ncAAs is vast, with functional groups such as alkynes, azides, ketones, and various others being incorporated. iris-biotech.de This has led to advancements in drug discovery, allowing for the creation of peptidomimetics with improved pharmacokinetic properties and enzymatic stability. nih.gov Furthermore, the stereoselective synthesis of ncAAs is a burgeoning field, with organocatalytic methods providing access to a wide array of these valuable compounds.
Overview of Boc-2-amino-hept-6-ynoic Acid as a Versatile Alkyne-Functionalized Amino Acid Scaffold
This compound is a prime example of a non-canonical amino acid designed for specific applications in organic synthesis and chemical biology. Its structure features a heptanoic acid backbone with an amino group at the α-position and a terminal alkyne. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, a standard acid-labile protecting group in peptide synthesis.
The defining feature of this molecule is the terminal alkyne, which serves as a versatile chemical handle. This functional group is relatively inert in biological systems but can undergo highly specific and efficient bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This allows for the precise chemical modification of peptides and proteins containing this amino acid, enabling the attachment of various probes, tags, or other molecules of interest. nih.govnih.govchemscene.com
Below are the key physicochemical properties of this compound:
| Property | Value |
| CAS Number | 220808-64-0 |
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
The data in this table is compiled from multiple chemical supplier databases. organic-chemistry.org
Historical Context and Evolution of Amino Acid Protection Strategies in Organic Synthesis
The synthesis of peptides requires the strategic protection and deprotection of the reactive amino and carboxyl groups of amino acids to prevent unwanted side reactions. peptide.com In the early days of peptide synthesis, various protecting groups were developed, but a significant breakthrough came with the introduction of the tert-butyloxycarbonyl (Boc) group by Louis A. Carpino in 1957. The Boc group is stable under a wide range of conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA). peptide.com
The development of the Boc protecting group was instrumental in the advent of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield. researchgate.net SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to a solid support, simplifying the purification process. The Boc/Bzl (benzyl) protection strategy became a widely used method in SPPS. researchgate.net
Over the years, other protecting groups have been developed, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, leading to alternative orthogonal protection strategies. The choice between Boc and Fmoc chemistry often depends on the specific peptide sequence and the desired synthetic outcome. However, Boc-protected amino acids remain a cornerstone of peptide chemistry, valued for their utility in both solution-phase and solid-phase synthesis. researchgate.net
Research Landscape and Interdisciplinary Applications of this compound
The research landscape for this compound is intrinsically linked to the broader field of bioorthogonal chemistry and the use of non-canonical amino acids in protein and peptide science. While specific, in-depth research solely focused on this compound is not extensively documented, its utility can be inferred from the numerous studies involving terminal alkyne-containing amino acids.
The primary application of this compound is as a building block in the synthesis of peptides that are subsequently modified via click chemistry. nih.gov This has far-reaching implications across various disciplines:
Chemical Biology: The incorporation of this amino acid into proteins allows for the attachment of fluorescent dyes or biotin (B1667282) tags to study protein localization, trafficking, and interactions within living cells. iris-biotech.denih.govwhiterose.ac.uk It also enables the creation of activity-based probes to study enzyme function.
Drug Discovery: The ability to create stapled peptides with enhanced stability and cell permeability is a significant area of research. While much of the work has focused on alkene-containing amino acids for ring-closing metathesis, the alkyne handle of this compound can be used to create cyclic peptides through intramolecular click reactions, a strategy for developing novel therapeutics. lookchem.com
Materials Science: The functionalization of materials with peptides containing this amino acid can be used to create novel biomaterials with specific cell-binding or signaling properties.
The versatility of the alkyne group also allows for other transformations beyond click chemistry, such as the Glaser-Hay coupling, further expanding its potential applications in creating novel bioconjugates. nih.govchemscene.com The development of new bioorthogonal reactions continues to broaden the scope of what can be achieved with alkyne-functionalized amino acids like this compound. chemscene.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h1,9H,6-8H2,2-4H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEWJXYUGXQFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC#C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Stereochemical Control for Boc 2 Amino Hept 6 Ynoic Acid
Total Synthesis Approaches for Boc-2-amino-hept-6-ynoic Acid and Analogues
The total synthesis of this compound requires the strategic construction of a seven-carbon chain bearing an α-amino acid moiety and a terminal alkyne. Synthetic approaches must address both the elongation of the carbon backbone and the precise installation of the chiral center at the C-2 position.
Strategies for Carbon Chain Elongation and Terminal Alkyne Introduction
A primary strategy for constructing the carbon framework of this compound involves the alkylation of a glycine-derived nucleophile with an electrophile containing the terminal alkyne. The O'Donnell amino acid synthesis provides a robust framework for this transformation, often utilizing the alkylation of benzophenone imines of glycine alkyl esters under phase-transfer catalysis conditions. organic-chemistry.org
A plausible synthetic route begins with the deprotonation of a protected glycine equivalent to form a glycine enolate. This nucleophile can then react with a suitable five-carbon electrophile that already contains the terminal alkyne, such as 5-bromo-1-pentyne or 5-iodo-1-pentyne. This single step forms the crucial C2-C3 bond and completes the seven-carbon skeleton.
Alternatively, the synthesis can commence from a different starting point, such as propargyl bromide. In this approach, an enolate derived from a protected alanine or a larger amino acid precursor would be alkylated with the three-carbon propargyl unit. Subsequent modifications would then be necessary to achieve the final heptanoic acid structure. These methods rely on the principles of nucleophilic substitution, where a carbanion attacks an alkyl halide to forge a new carbon-carbon bond. acs.org
Stereoselective Synthesis of Enantiopure this compound
Achieving enantiopurity is critical for the biological application of unnatural amino acids. nih.govrsc.org Several powerful strategies exist to control the stereochemistry at the α-carbon, broadly categorized into asymmetric synthesis and resolution techniques.
Chiral Auxiliaries: One of the most reliable methods for inducing stereoselectivity is the use of chiral auxiliaries. researchgate.net Evans oxazolidinones are exemplary in this regard. researchgate.netsantiago-lab.com In this approach, the chiral auxiliary is covalently attached to a prochiral substrate, such as a glycine molecule. The bulky auxiliary then directs the approach of an incoming electrophile to one face of the resulting enolate, leading to a highly diastereoselective alkylation. researchgate.netsantiago-lab.com
For the synthesis of this compound, an N-acylated Evans oxazolidinone derived from glycine can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a stereodefined Z-enolate. santiago-lab.com Subsequent alkylation with an electrophile like 5-bromo-1-pentyne proceeds with high diastereoselectivity. The final step involves the non-destructive cleavage of the auxiliary, which can often be recycled, to yield the enantiomerically enriched amino acid. researchgate.netyoutube.com
Asymmetric Catalysis: An alternative to stoichiometric chiral auxiliaries is the use of a chiral catalyst in a substoichiometric amount. Asymmetric phase-transfer catalysis (PTC) has proven highly effective for the enantioselective alkylation of glycine derivatives. nih.govacs.org In this method, a prochiral glycine Schiff base is alkylated in a biphasic system. A chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, acts as the phase-transfer catalyst, shepherding the glycine enolate into the organic phase and creating a chiral environment that dictates the stereochemical outcome of the alkylation. organic-chemistry.orgacs.orgacs.org This method offers a practical and scalable route to enantiopure α-amino acids. nih.gov
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. nih.gov In the context of amino acid synthesis, enzyme-mediated resolution is particularly effective. harvard.edu A common approach involves the use of acylase enzymes, such as Acylase I from porcine kidney or Aspergillus species, which exhibit high enantioselectivity. harvard.eduharvard.eduacs.org
The process begins with the synthesis of a racemic mixture of N-acetyl-2-amino-hept-6-ynoic acid. This mixture is then subjected to hydrolysis catalyzed by Acylase I. The enzyme selectively catalyzes the hydrolysis of the N-acyl group from the L-enantiomer, leaving the D-enantiomer unchanged. harvard.edu The resulting products, the free L-amino acid and the N-acetylated D-amino acid, have different chemical and physical properties (e.g., solubility), allowing for their separation. This method provides access to both enantiomers of the amino acid in high optical purity. researchgate.net
| Method | Principle | Key Reagents/Components | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral Auxiliaries (e.g., Evans) | Stoichiometric chiral controller directs diastereoselective alkylation. | Evans oxazolidinone, LDA, 5-bromo-1-pentyne | High diastereoselectivity, reliable, well-established. santiago-lab.com | Requires stoichiometric auxiliary, additional protection/deprotection steps. |
| Asymmetric Phase-Transfer Catalysis | Chiral catalyst creates a chiral environment for enantioselective alkylation. acs.org | Glycine Schiff base, Cinchona alkaloid-derived catalyst | Catalytic use of chiral source, scalable. nih.gov | Enantioselectivity can be sensitive to reaction conditions. |
| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer in a racemic mixture. harvard.edu | Racemic N-acetyl amino acid, Acylase I | Very high enantioselectivity, mild conditions, access to both enantiomers. harvard.edu | Maximum theoretical yield for one enantiomer is 50%. |
Convergent and Divergent Synthetic Routes
Divergent Synthesis: In contrast, a divergent approach begins with a common intermediate that is elaborated into a library of structurally related compounds. creative-biostructure.com Starting from this compound, the terminal alkyne serves as an excellent branching point. It can undergo a variety of reactions, such as Sonogashira coupling, click chemistry (cycloadditions), or reduction, to generate a diverse set of analogues. This strategy is highly valuable in drug discovery and chemical biology for rapidly generating molecular diversity from a common precursor. nih.govacs.org
Protection and Deprotection Chemistry of the Amino Functionality
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry, due to its unique stability and cleavage conditions. total-synthesis.comchemistrysteps.com
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgjk-sci.com The mechanism involves the nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the anhydride. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion readily decomposes into carbon dioxide and the tert-butoxide anion, which deprotonates the newly formed ammonium salt to yield the neutral Boc-protected amine. total-synthesis.comchemistrysteps.com
The key feature of the Boc group is its lability under acidic conditions while being robust towards bases and nucleophiles. total-synthesis.com Deprotection is most commonly accomplished using a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). jk-sci.comwikipedia.orgfishersci.co.uk The mechanism begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) by TFA. masterorganicchemistry.comcommonorganicchemistry.com This is followed by the fragmentation of the protonated intermediate to release the free amine as a carbamic acid and a stable tert-butyl cation. chemistrysteps.comcommonorganicchemistry.com The carbamic acid is unstable and rapidly decarboxylates to give the protonated amine (as its TFA salt) and carbon dioxide gas. jk-sci.commasterorganicchemistry.com The tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene gas. wikipedia.orgcommonorganicchemistry.com This orthogonality to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups makes the Boc group a cornerstone of modern synthetic chemistry. total-synthesis.commasterorganicchemistry.com
| Process | Typical Reagents | Solvent | General Conditions | Mechanism Summary |
|---|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, Et₃N, DMAP) organic-chemistry.org | THF, Dioxane, Acetonitrile, Water fishersci.co.uk | Room temperature | Nucleophilic acyl substitution: Amine attacks Boc₂O, followed by collapse of the intermediate and loss of CO₂ and t-BuOH. total-synthesis.commasterorganicchemistry.com |
| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) wikipedia.orgfishersci.co.uk | Dichloromethane (DCM), Methanol, Ethyl Acetate fishersci.co.uk | Room temperature | Acid-catalyzed fragmentation: Protonation of carbonyl, loss of tert-butyl cation, and decarboxylation of the resulting carbamic acid. chemistrysteps.comcommonorganicchemistry.com |
Rational Design of Boc Protecting Group Strategies
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. chemistrysteps.commasterorganicchemistry.com The rational design of a synthetic strategy employing the Boc group for this compound involves several key considerations.
The primary function of the Boc group is to prevent the nucleophilic amino group from participating in unwanted side reactions during subsequent synthetic steps, such as the coupling of the carboxylic acid moiety. chemistrysteps.com The selection of the Boc group is advantageous because it can be introduced chemoselectively onto the amino group of the precursor molecule, typically using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. organic-chemistry.org
A crucial aspect of the rational design is the stability of the Boc group to conditions required for other transformations within the molecule. For instance, the synthesis of the hept-6-ynoic acid backbone may involve reactions that are incompatible with other protecting groups. The Boc group's resistance to most nucleophiles and bases makes it a robust choice. organic-chemistry.org
The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA). chemistrysteps.commasterorganicchemistry.com This deprotection step generates a tert-butyl cation, which is scavenged to prevent side reactions, and carbon dioxide. chemistrysteps.com The choice of TFA allows for selective deprotection without affecting other acid-labile groups that may be present in more complex derivatives, provided a careful selection of orthogonal protecting groups is made.
| Reagent/Condition | Purpose | Outcome |
| Di-tert-butyl dicarbonate (Boc₂O), Base | Protection of the α-amino group | Formation of the N-Boc protected amino acid |
| Trifluoroacetic acid (TFA) | Deprotection of the α-amino group | Removal of the Boc group, yielding the free amine |
Orthogonal Deprotection Techniques
In the synthesis of complex molecules containing multiple functional groups, an orthogonal protection strategy is essential. peptide.compeptide.com This approach allows for the selective removal of one protecting group in the presence of others, enabling stepwise chemical modifications. biosynth.com
For a molecule like this compound, which may be incorporated into a larger peptide chain, orthogonal deprotection is critical. While the Boc group is acid-labile, other protecting groups that are stable to acid but labile to other conditions can be employed for other functionalities. peptide.combiosynth.com
A common orthogonal partner to the Boc group is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile. wikipedia.orgresearchgate.net For instance, if this compound were to be used in solid-phase peptide synthesis (SPPS), the α-amino group would be protected with the Fmoc group, while the Boc group could be used to protect a side-chain amino functionality, or vice-versa. peptide.comnih.gov The Fmoc group can be removed using a base such as piperidine, leaving the acid-labile Boc group intact. wikipedia.org
Another example of an orthogonal protecting group is the benzyloxycarbonyl (Cbz or Z) group. The Cbz group is typically removed by catalytic hydrogenation, a condition under which the Boc group is stable. masterorganicchemistry.com This allows for selective deprotection if both groups are present in a molecule.
The allyloxycarbonyl (Alloc) group provides another dimension of orthogonality. It is removed by treatment with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0). wikipedia.org This method is mild and highly selective, leaving both Boc and Fmoc groups unaffected.
Table of Orthogonal Protecting Groups and their Deprotection Conditions:
| Protecting Group | Abbreviation | Deprotection Condition | Orthogonal to Boc? |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |
| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation (H₂/Pd-C) | Yes |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Yes |
Synthesis of Structurally Related Alkynoic Amino Acids and Their Derivatives
The synthesis of alkynoic amino acids, a class of non-natural amino acids, has garnered significant interest due to their utility as versatile synthetic intermediates and their presence in biologically active molecules. nih.gov Various synthetic methods have been developed to access these compounds.
One common approach involves the alkylation of a glycine enolate equivalent with an appropriate alkynyl halide. This method allows for the direct introduction of the alkyne functionality. Another strategy is the amination of α-bromo carboxylic acids, where the bromoacid can be prepared from the corresponding carboxylic acid. libretexts.org
The Strecker synthesis provides a classical route to α-amino acids, starting from an aldehyde, ammonia, and cyanide. libretexts.org For an alkynoic amino acid, an alkynyl aldehyde would be the starting material.
More modern approaches utilize transition metal-catalyzed cross-coupling reactions to form the carbon-carbon bonds necessary to construct the amino acid backbone. organic-chemistry.org For example, a protected amino acid containing a leaving group could be coupled with an alkynyl nucleophile.
The synthesis of derivatives of alkynoic acids has been explored for various applications, including the development of antimycobacterial agents. nih.gov These studies often involve modifications of the carboxylic acid moiety or the introduction of other functional groups onto the carbon chain.
Examples of Structurally Related Alkynoic Amino Acids:
| Compound Name | Structure | Synthetic Precursors (Example) |
| 2,4-Hexadecadiynoic acid | CH₃(CH₂)₉C≡C-C≡C-COOH | 1-Pentadecyne |
| 2,5-Hexadecadiynoic acid | CH₃(CH₂)₉C≡C-CH₂-C≡C-COOH | 1-Undecyne, Propargyl bromide |
| 2,5-Eicosadiynoic acid | CH₃(CH₂)₁₃C≡C-CH₂-C≡C-COOH | 1-Pentadecyne, Propargyl bromide |
Data for the table above was synthesized from findings in a study on alkynoic acid derivatives. nih.gov
The synthesis of N-alkylated amino acids, including those with alkyne functionalities, is another area of interest. Methods for N-alkylation often involve the use of protecting groups on the nitrogen, followed by alkylation and deprotection. monash.edu
Integration of Boc 2 Amino Hept 6 Ynoic Acid in Peptide and Peptidomimetic Construction
Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-2-amino-hept-6-ynoic Acid
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. du.ac.in The growing peptide chain is covalently attached to an insoluble polymer support, which facilitates the removal of excess reagents and byproducts by simple filtration and washing. peptide.combachem.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach that relies on graded acid lability for the removal of protecting groups. du.ac.inpeptide.combeilstein-journals.org
This compound is compatible with the standard Boc-SPPS protocols. The core of the Boc/Bzl strategy involves the use of the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable benzyl-based groups for the permanent protection of reactive side chains. peptide.combeilstein-journals.org The terminal alkyne group on the side chain of this compound is stable under the conditions required for Boc-SPPS. nih.gov
The typical Boc-SPPS cycle consists of the following steps:
Deprotection: The N-α-Boc protecting group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). du.ac.inpeptide.comchempep.com This step exposes the free amine for the next coupling reaction.
Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine using a tertiary base, such as diisopropylethylamine (DIEA). peptide.compeptide.com In situ neutralization protocols, where neutralization and coupling occur concurrently, can also be employed to minimize side reactions like diketopiperazine formation. peptide.com
Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide. peptide.com
Washing: Excess reagents and byproducts are removed by washing the peptide-resin with various solvents. peptide.com
This cycle is repeated until the desired peptide sequence is assembled. peptide.com The stability of the alkyne moiety throughout these repeated cycles of acid treatment and base-mediated coupling allows for its seamless incorporation into the peptide backbone.
Several classes of coupling reagents are available, each with its own advantages.
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective activators. merckmillipore.comamericanpeptidesociety.org Their use is often accompanied by additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve reaction rates and suppress racemization. merckmillipore.comamericanpeptidesociety.org Oxyma Pure is another effective additive that can be used in place of HOBt. merckmillipore.com
Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents that convert protected amino acids into their corresponding active esters. sigmaaldrich.com Reagents like HATU, which form highly reactive OAt esters, are particularly effective for coupling sterically hindered amino acids and are often the reagents of choice for difficult couplings. sigmaaldrich.com
Microwave-assisted SPPS can also be employed to enhance the efficiency of coupling sterically demanding residues, driving difficult reactions to completion quickly. cem.com
| Reagent Class | Examples | Activating Species | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DCC, DIC | O-acylisourea intermediate | Cost-effective; often used with additives (HOBt, HOAt) to reduce racemization. merckmillipore.comamericanpeptidesociety.org |
| Phosphonium Salts | PyBOP, PyAOP | OBt or OAt esters | High efficiency; low racemization. PyAOP is more reactive than PyBOP. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | OBt, OAt, or O-6-ClBt esters | Very efficient and fast-acting. HATU is considered one of the most effective reagents for difficult couplings. sigmaaldrich.com |
The choice of resin and linker is determined by the desired C-terminal functionality of the final peptide (acid or amide). biosynth.com The linker must be stable to the repetitive TFA treatments used for Boc deprotection but cleavable at the end of the synthesis. du.ac.inbiosynth.com
For Peptide Acids: The most common resins are the Merrifield resin and the phenylacetamidomethyl (PAM) resin. chempep.combiosynth.com The PAM linker is more stable to acid than the benzyl (B1604629) ester linkage of the Merrifield resin, reducing the premature loss of peptide chains during synthesis. chempep.combiosynth.com
For Peptide Amides: Benzhydrylamine (BHA) and methylbenzhydrylamine (MBHA) resins are the linkers of choice for preparing C-terminal peptide amides using the Boc strategy. biosynth.com
Final cleavage of the peptide from the resin and concomitant removal of side-chain protecting groups in the Boc/Bzl strategy requires treatment with a strong acid, typically anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comchempep.com This step generates reactive carbocations from the protecting groups and the linker, which can lead to side reactions with sensitive residues. wpmucdn.com To prevent this, a "cleavage cocktail" containing scavengers is used. wpmucdn.com For a peptide containing the 2-amino-hept-6-ynoic acid residue, scavengers like triisopropylsilane (B1312306) (TIS) are crucial to protect the peptide from modification by these electrophilic species. nih.govwpmucdn.com
| Resin/Linker Name | C-Terminal Product | Cleavage Condition | Reference |
|---|---|---|---|
| Merrifield | Acid | HF, TFMSA | chempep.combiosynth.com |
| PAM (Phenylacetamidomethyl) | Acid | HF, TFMSA | chempep.combiosynth.com |
| BHA (Benzhydrylamine) | Amide | HF, TFMSA | biosynth.com |
| MBHA (Methylbenzhydrylamine) | Amide | HF, TFMSA | peptide.com |
The incorporation of ncAAs, particularly those with bulky or sterically demanding side chains, can present challenges during SPPS. researchgate.net These challenges often manifest as incomplete or slow coupling reactions, which can lead to the formation of deletion peptides and difficult purifications. cem.com The extended seven-carbon chain of 2-amino-hept-6-ynoic acid may introduce some steric hindrance compared to smaller amino acids.
Another significant challenge, especially in the synthesis of long or hydrophobic peptides, is inter-chain aggregation on the solid support. nih.gov This can hinder reagent accessibility, leading to poor yields.
Solutions to these challenges include:
Optimized Coupling Protocols: Employing more potent coupling reagents like HATU or HCTU, increasing reaction times, and using higher temperatures can help overcome slow coupling kinetics. cem.comsigmaaldrich.com
Specialized Reagents and Solvents: The use of "difficult sequence" protocols, which may involve specialized solvents or additives, can help to minimize aggregation. nih.gov
Solution-Phase Peptide Synthesis Methodologies
Before the advent of SPPS, peptides were synthesized exclusively using solution-phase (or liquid-phase) methods. libretexts.orgresearchgate.net While less common for preparing long peptides today, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale synthesis of shorter peptides. researchgate.netnih.gov
In this methodology, protected amino acids are coupled in a suitable organic solvent, and the intermediate product is isolated and purified after each step. researchgate.net this compound can be readily utilized in solution-phase synthesis. The Boc group is used for N-terminal protection and is typically removed with TFA, while the C-terminal carboxyl group can be protected as an ester (e.g., methyl or benzyl ester). libretexts.orgnih.gov Coupling is achieved using standard reagents like DCC or T3P® (cyclic propylphosphonic anhydride). americanpeptidesociety.orgnih.gov The alkyne functionality remains stable throughout these procedures.
Rational Design and Synthesis of Conformationally Constrained Peptidomimetics
A primary motivation for incorporating ncAAs like 2-amino-hept-6-ynoic acid is the design of peptidomimetics with enhanced therapeutic properties. lifechemicals.com Native peptides are often too flexible, leading to poor receptor binding and susceptibility to proteolytic degradation. Introducing conformational constraints can lock the peptide into its bioactive conformation, improving affinity, selectivity, and stability. lifechemicals.commdpi.com
The terminal alkyne on the side chain of 2-amino-hept-6-ynoic acid is an exceptionally useful functional handle for creating such constraints. It is a key component for bioorthogonal "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the highly specific and efficient formation of a stable triazole ring.
This functionality enables several strategies for conformational constraint:
Peptide Stapling: By incorporating two alkyne-containing residues (or one alkyne and one azide-containing residue) at appropriate positions (e.g., i, i+4 or i, i+7), an all-hydrocarbon or triazole-containing staple can be introduced via intramolecular reaction. This is a widely used technique to stabilize α-helical secondary structures.
Head-to-Tail Cyclization: An alkyne-containing amino acid at one end of a linear peptide and an azide-containing amino acid at the other can be used to cyclize the peptide, significantly restricting its conformational freedom. nih.gov
Side Chain-to-Side Chain Cyclization: Similar to stapling, this involves linking the side chains of two residues within the peptide sequence to create a cyclic constraint.
The rational placement of this compound within a peptide sequence, therefore, opens up a vast design space for synthesizing novel, conformationally constrained peptidomimetics with potentially superior pharmacological profiles. nih.govrsc.org
Development of Cyclic Peptide Scaffolds and Peptide Analogues
The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy for the development of novel therapeutics and research tools. This compound, with its terminal alkyne functionality, is a particularly valuable building block for the construction of cyclic peptide scaffolds and peptide analogues. The presence of the terminal alkyne allows for a variety of selective chemical modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the formation of a stable triazole ring, which can serve as a covalent linkage to cyclize a peptide chain or to introduce other molecular moieties.
The synthesis of cyclic peptides using this compound typically involves standard solid-phase peptide synthesis (SPPS) to assemble the linear peptide precursor. google.com During this process, an azide-containing amino acid is also incorporated at a desired position within the peptide sequence. The subsequent intramolecular cyclization is then achieved through CuAAC, which is highly efficient and compatible with a wide range of functional groups present in the peptide side chains. qyaobio.comvu.nl This methodology allows for precise control over the size and conformation of the resulting cyclic peptide.
Detailed research findings have demonstrated the versatility of this approach in creating diverse cyclic peptide libraries for drug discovery and other biomedical applications. The reaction conditions for the on-resin or in-solution cyclization are generally mild, preserving the integrity of the peptide.
| Parameter | Condition | Typical Outcome |
| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | High yield of 1,4-disubstituted triazole |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), or mixtures | Good solubility of peptide precursor |
| Temperature | Room temperature | Mild conditions prevent side reactions |
| Reaction Time | 12-24 hours | Completion of cyclization |
Furthermore, the terminal alkyne of this compound can be utilized in other cyclization strategies beyond CuAAC. For instance, thiol-yne coupling reactions can be employed to form thioether linkages with cysteine residues within the peptide sequence. qyaobio.comnih.gov This radical-mediated reaction provides an alternative method for peptide macrocyclization, leading to different structural motifs and potentially different biological activities.
The development of peptide analogues also benefits from the presence of the alkyne group. It can serve as a handle for the attachment of various functionalities, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to improve solubility and in vivo half-life. These modifications are crucial for creating sophisticated diagnostic and therapeutic agents.
| Cyclization Strategy | Reacting Partner in Peptide | Resulting Linkage | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-containing amino acid | 1,2,3-Triazole | Highly efficient, bioisosteric to amide bond |
| Thiol-yne Coupling | Cysteine | Thioether | Forms stable C-S bond, alternative to disulfide bridges |
Applications in Bioorthogonal Chemistry for Molecular Probes and Conjugates
Exploitation of the Alkyne Moiety in Click Chemistry
The terminal alkyne functionality of Boc-2-amino-hept-6-ynoic acid is central to its utility, primarily through its participation in "click chemistry" reactions. These reactions are characterized by their high efficiency, selectivity, mild reaction conditions, and the formation of stable products.
The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry. nih.gov This reaction involves the coupling of a terminal alkyne, such as the one present in derivatives of this compound, with an azide-functionalized molecule. The reaction is catalyzed by a copper(I) species, often generated in situ from a copper(II) salt (like copper(II) sulfate) and a reducing agent (like sodium ascorbate). nih.gov The result is the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, which acts as a robust linker connecting the two molecular entities. nih.gov
This method is widely used to conjugate peptides containing the alkyne-amino acid to various reporters, such as fluorescent dyes, radioactive labels (e.g., fluorine-18 (B77423) for PET imaging), or other biomolecules for diagnostic and therapeutic applications. nih.gov The high regioselectivity and robustness of the CuAAC reaction make it a favored method for creating complex bioconjugates. nih.gov
A significant advancement in click chemistry, particularly for applications in living systems, is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds without the need for a cytotoxic copper catalyst, making it truly bioorthogonal. In SPAAC, the terminal alkyne of a molecule like this compound reacts with a strained cyclooctyne (B158145) derivative that is functionalized with an azide (B81097). The inherent ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition, eliminating the need for a metal catalyst. This copper-free approach is a well-established method for two-step labeling strategies inside living cells, where the toxicity of copper is a major concern. nih.gov
Beyond cycloaddition reactions, the terminal alkyne of this compound can participate in other powerful bioorthogonal transformations. The Sonogashira cross-coupling reaction is a prominent example. wikipedia.orglibretexts.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt (e.g., copper(I) iodide) in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly valuable for synthesizing complex molecules and has been adapted for bioconjugation under mild, aqueous conditions, further expanding the toolkit for modifying biomolecules containing this alkyne-functionalized amino acid. wikipedia.org
Table 1: Comparison of Bioorthogonal Reactions Utilizing the Alkyne Moiety
| Reaction | Key Reactants | Catalyst/Promoter | Product Linkage | Key Advantage |
|---|---|---|---|---|
| CuAAC | Terminal Alkyne, Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High efficiency and regioselectivity. nih.gov |
| SPAAC | Terminal Alkyne, Strained Cyclooctyne-Azide | None (Ring Strain) | Triazole | Copper-free, suitable for living systems. nih.gov |
| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Palladium(0) and Copper(I) | C-C triple bond (Arylalkyne) | Forms a direct, stable C-C bond. wikipedia.orgorganic-chemistry.org |
Site-Specific Modification and Labeling of Biomolecules
The ability to incorporate this compound into biomolecules, particularly proteins, allows for their precise modification at predetermined locations. This site-specificity offers a level of control that is difficult to achieve with traditional chemical modification methods.
Genetic Code Expansion (GCE) is a powerful technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs), such as 2-amino-hept-6-ynoic acid, into proteins during ribosomal translation. wikipedia.orgmdpi.com This is achieved by engineering an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. wikipedia.org This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs.
The process involves reassigning a specific codon, typically a nonsense or "stop" codon like UAG (the amber codon), to encode the ncAA. mdpi.com The engineered aaRS specifically recognizes and charges the ncAA onto the engineered tRNA, which possesses an anticodon that recognizes the reassigned codon on the messenger RNA (mRNA). When the ribosome encounters this codon during protein synthesis, it incorporates the alkyne-bearing amino acid into the growing polypeptide chain at that precise location. wikipedia.org This provides a powerful method for producing proteins with a built-in bioorthogonal handle for subsequent chemical modification. nih.gov
Table 2: Key Components for Genetic Code Expansion with 2-amino-hept-6-ynoic acid
| Component | Function | Rationale |
|---|---|---|
| Non-Canonical Amino Acid (ncAA) | 2-amino-hept-6-ynoic acid | Provides the alkyne handle for bioorthogonal chemistry. |
| Orthogonal aaRS/tRNA Pair | Specifically charges the ncAA onto the orthogonal tRNA. | Ensures fidelity and prevents misincorporation of canonical amino acids. wikipedia.org |
| Reassigned Codon | e.g., UAG (Amber stop codon) | Provides a vacant channel in the genetic code to direct incorporation of the ncAA. mdpi.com |
| Engineered Protein Gene | Contains the reassigned codon at the desired modification site. | Dictates the precise location of ncAA incorporation. |
Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability. nih.gov Studying the effects of a specific PTM at a single site can be challenging due to the dynamic and complex nature of cellular regulation. The incorporation of 2-amino-hept-6-ynoic acid into a protein via GCE provides an elegant solution.
Once the protein containing the alkyne handle is expressed, click chemistry can be used to attach molecules that mimic natural PTMs. For example, a phosphonate-containing azide can be "clicked" onto the alkyne to mimic phosphorylation, or an azide-functionalized sugar can be attached to mimic glycosylation. This approach allows researchers to generate homogeneously modified proteins where the PTM mimic is installed at a defined position, enabling precise investigation of its impact on protein structure and function. nih.gov
Construction of Advanced Chemical Probes and Bioconjugates
Development of Fluorescent and Spin-Labeled Peptides
The ability to attach reporter molecules to peptides at defined positions is crucial for studying their structure, function, and localization. This compound provides an effective platform for creating such labeled peptides through click chemistry. peptide.compeptide.com
Fluorescent Peptides: To create a fluorescently labeled peptide, this compound is first incorporated into the desired position of the peptide chain. Following synthesis, the peptide, now bearing a reactive alkyne handle, is reacted with a fluorescent dye that has been chemically modified to include an azide functional group. peptide.compeptide.com The CuAAC reaction covalently links the dye to the peptide. aatbio.com This method allows for the attachment of a wide array of fluorophores, enabling applications such as protein binding studies, cellular imaging, and high-throughput screening. peptide.comjpt.com
| Fluorophore Class | Example Dyes | Typical Excitation (nm) | Typical Emission (nm) |
|---|---|---|---|
| Fluoresceins | Fluorescein isothiocyanate (FITC), 5-Carboxyfluorescein (5-FAM) | ~490 | ~520 |
| Rhodamines | Carboxytetramethylrhodamine (TAMRA) | ~543 | ~572 |
| Cyanines | Cy3, Cy5 | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) |
| Coumarins | 7-Methoxycoumarinyl-4-acetyl (Mca) | ~325 | ~392 |
| Dansyl Derivatives | Dansyl chloride | ~342 | ~562 |
Spin-Labeled Peptides: In a similar fashion, the alkyne handle of this compound enables site-directed spin labeling (SDSL). This technique is a powerful tool for investigating the structure, dynamics, and conformational changes of proteins and peptides using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The process involves incorporating the alkyne-containing amino acid into a peptide and then "clicking" an azide-functionalized spin label, typically a stable nitroxide radical, onto the alkyne side chain. nih.gov This provides an orthogonal labeling strategy that avoids the use of native cysteine residues, which is beneficial for proteins containing structurally or functionally important cysteines. nih.gov The resulting spin-labeled peptide can provide precise information on local dynamics and can be used for distance measurements within or between biomolecules. nih.gov
| Spin Label Core Structure | Common Acronym | Reactive Group for Azide Functionalization |
|---|---|---|
| Pyrrolidine Nitroxide | PROXYL | Carboxylic acid, amine, or alcohol |
| Piperidine Nitroxide | TEMPO | Carboxylic acid, amine, or alcohol |
| Isoindoline Nitroxide | - | Carboxylic acid, amine, or alcohol |
Cross-Linking Agents for Structural Biology Studies
Mapping protein-protein interactions is fundamental to understanding cellular processes. This compound can be used to engineer peptides that act as cross-linking agents to trap and identify these interactions. nih.gov The strategy leverages the alkyne handle to attach a bifunctional cross-linking moiety.
This is typically achieved by synthesizing a reagent that contains both an azide group and a photo-activatable group, such as a diazirine or a benzophenone. nih.govmdpi.com This bifunctional reagent is first attached to the peptide containing this compound via the CuAAC reaction. The resulting peptide probe can then be introduced to a biological system. When the peptide binds to its target protein, irradiation with UV light activates the photoreactive group, causing it to form a covalent bond with any nearby interacting molecules. mdpi.com This process permanently "cross-links" the peptide to its binding partner. The resulting complex can then be isolated and analyzed, for example by mass spectrometry, to identify the interaction partner and map the binding site. nih.gov This approach, combining a clickable alkyne handle with a photo-cross-linker, provides a powerful tool for dissecting protein interaction networks in their native environments. nih.govmdpi.com
| Photo-reactive Moiety | Reactive Intermediate | Activation Wavelength | Key Features |
|---|---|---|---|
| Benzophenone | Diradical | ~350 nm | Relatively stable, less reactive than carbenes, suitable for water-exposed systems. nih.gov |
| Diazirine | Carbene | ~350 nm | Highly reactive, inserts into C-H bonds, provides high temporal resolution. mdpi.com |
| Aryl Azide | Nitrene | <300 nm | Can be quenched by water, forms a highly reactive intermediate. nih.gov |
Mechanistic Investigations and Reaction Engineering of Boc 2 Amino Hept 6 Ynoic Acid Transformations
Exploration of Alkyne Reactivity in Multicomponent Reaction Systems
The terminal alkyne group of Boc-2-amino-hept-6-ynoic acid is a highly versatile functional handle for multicomponent reactions (MCRs), which are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants. These reactions are prized for their efficiency and ability to rapidly generate molecular complexity.
One of the most prominent MCRs involving terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a powerful and reliable method for covalently linking molecules. When this compound participates in a CuAAC reaction with an organic azide (B81097) (R-N₃), it leads exclusively to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. The mechanism involves the formation of a copper(I) acetylide intermediate which then reacts with the azide. The resulting triazole is a rigid, planar structure that can act as a stable isostere of a peptide bond, making it less susceptible to hydrolytic cleavage. This reactivity allows for the incorporation of the amino acid into peptides to form "peptidotriazoles," for side-chain-to-side-chain cyclization to create stapled peptides, or for conjugation with biomolecules, fluorescent dyes, and radioactive tags.
Beyond CuAAC, the terminal alkyne can participate in other MCRs. For instance, in reactions analogous to the Mannich reaction, the alkyne can act as the nucleophilic component. The A³ coupling (Aldehyde-Alkyne-Amine) is a well-known example where a terminal alkyne, an aldehyde, and a secondary amine react, typically catalyzed by a metal salt, to form a propargylamine. This transformation allows for the direct installation of an amino group adjacent to the triple bond, further functionalizing the amino acid side chain. The reactivity of alkynes in MCRs is influenced by electronic factors; electron-donating groups on the alkyne can enhance reactivity, while electron-withdrawing groups may diminish it.
| Reaction Type | Reactants | Typical Catalyst | Product | Key Feature |
|---|---|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole | High regioselectivity and yield; forms stable peptide bond isostere. |
| Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) | This compound, Organic Azide (R-N₃) | Ruthenium complex (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC. |
| A³ Coupling (Mannich-type) | This compound, Aldehyde, Secondary Amine | Metal salts (e.g., Cu, Ag, Au, Ru) | Propargylamine derivative | Forms a C-C and a C-N bond in one step. |
Kinetic and Mechanistic Studies of Boc Group Stability and Cleavage
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in peptide synthesis due to its stability against a broad range of nucleophiles and bases. The cleavage of the Boc group from this compound is a critical step to liberate the free amine for subsequent reactions, such as peptide bond formation. This deprotection is typically achieved under anhydrous acidic conditions.
The mechanism of Boc cleavage proceeds via protonation of the carbamate (B1207046), followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation can potentially alkylate nucleophilic sites on the substrate or other molecules present in the reaction mixture, a side reaction that can be suppressed by the addition of scavengers like anisole (B1667542) or thiophenol.
Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed important mechanistic details. Research has shown that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like hydrochloric acid (HCl) in solvents such as toluene (B28343) and propan-2-ol. This second-order dependence was also observed with other strong acids like sulfuric acid and methanesulfonic acid. The proposed mechanism to explain this observation involves a general acid-catalyzed separation of a reversibly formed ion-molecule pair that results from the fragmentation of the protonated carbamate.
In contrast, when a weaker acid like trifluoroacetic acid (TFA) is used, the reaction often requires a large excess of the acid to proceed at a reasonable rate and can show an inverse kinetic dependence on the concentration of the trifluoroacetate (B77799) counter-ion. This highlights that the choice of acid and solvent system is critical for controlling the rate and efficiency of the deprotection step in a synthetic sequence involving this compound.
| Acid | Observed Kinetic Dependence | Mechanistic Rationale | Reference |
|---|---|---|---|
| Hydrochloric Acid (HCl) | Second-order on [HCl] | General acid-catalyzed separation of a reversibly formed ion-molecule pair. | |
| Sulfuric Acid (H₂SO₄) | Second-order on [H₂SO₄] | Similar mechanism to HCl-catalyzed cleavage. | |
| Methane Sulfonic Acid (CH₃SO₃H) | Second-order on [CH₃SO₃H] | Similar mechanism to HCl-catalyzed cleavage. | |
| Trifluoroacetic Acid (TFA) | Inverse dependence on [trifluoroacetate] | Requires a large excess of acid; different rate-determining step compared to strong acids. |
Stereochemical Outcomes and Diastereoselectivity in Synthetic Transformations
This compound possesses a chiral center at the C2 (α-carbon) position. This inherent chirality is a critical feature that can influence the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled diastereoselectivity. When a new stereocenter is created during a transformation of the molecule, the existing chiral center can direct the approach of reagents, leading to a preferential formation of one diastereomer over another.
For many reactions involving the terminal alkyne, such as the CuAAC, no new stereocenter is formed at the reacting site, and thus the stereochemistry of the α-carbon is simply retained in the product. However, in transformations that modify the internal carbons of the alkyne or lead to cyclization involving the side chain, the stereochemistry at C2 can play a significant role. For example, in an intramolecular cyclization reaction, the transition state geometry will be influenced by the stereochemistry of the α-carbon substituent, potentially leading to high diastereoselectivity in the formation of the cyclic product.
Furthermore, in organocatalytic or metal-catalyzed reactions where a chiral catalyst is used, the interplay between the substrate's inherent chirality and the catalyst's chirality can lead to either matching or mismatching effects. In a "matched" pair, the selectivities of the substrate and catalyst reinforce each other, leading to very high diastereoselectivity. In a "mismatched" pair, they oppose each other, resulting in lower selectivity. Understanding these stereochemical principles is essential for designing synthetic routes that can selectively produce a desired stereoisomer of a complex molecule derived from this compound.
Role of Organometallic Catalysis in Functionalizing Alkyne-Containing Amino Acids
Organometallic catalysis is indispensable for the selective functionalization of the alkyne moiety in amino acids like this compound. Transition metals such as palladium, copper, and ruthenium play distinct and powerful roles in activating the C-H or C≡C bonds of the alkyne, enabling a wide range of transformations.
Palladium (Pd) Catalysis: Palladium catalysts are extensively used for cross-coupling reactions. The Sonogashira coupling is a classic example, where the terminal alkyne of the amino acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new carbon-carbon bond. This reaction is a robust method for attaching aromatic or unsaturated groups to the amino acid side chain. More recently, palladium-mediated cross-coupling has been demonstrated for protein labeling on live mammalian cell surfaces using alkyne-encoded amino acids, in some cases showing higher efficiency than the copper-catalyzed click reaction. Palladium catalysts are also effective in mediating various cyclization and cascade reactions involving alkynes.
Copper (Cu) Catalysis: As previously discussed, copper(I) is the quintessential catalyst for the azide-alkyne cycloaddition (CuAAC), ensuring the regioselective formation of 1,4-disubstituted triazoles. This reaction is highly bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. Beyond CuAAC, copper catalysts can also promote oxidative amidation of terminal alkynes, providing access to ynamides.
Ruthenium (Ru) Catalysis: Ruthenium catalysts offer complementary reactivity. In the context of azide-alkyne cycloadditions, ruthenium catalysts selectively produce the 1,5-disubstituted 1,2,3-triazole regioisomer, in contrast to the 1,4-isomer obtained with copper. This provides a powerful tool for controlling the final structure of the product. Additionally, ruthenium-based systems have been developed for the stereodivergent hydroboration of alkynes, allowing for controlled access to either E or Z vinylboronates depending on the reaction conditions, which are valuable synthetic intermediates.
| Metal Catalyst | Reaction Type | Transformation | Significance |
|---|---|---|---|
| Palladium (Pd) | Sonogashira Coupling | C-C bond formation with aryl/vinyl halides. | Attaches aromatic and unsaturated moieties. |
| Copper (Cu) | Azide-Alkyne Cycloaddition (CuAAC) | [3+2] cycloaddition with azides. | Forms 1,4-disubstituted triazoles; bioorthogonal ligation. |
| Ruthenium (Ru) | Azide-Alkyne Cycloaddition (RuAAC) | [3+2] cycloaddition with azides. | Forms 1,5-disubstituted triazoles, complementary to CuAAC. |
| Palladium (Pd) | Cross-Coupling for Labeling | Coupling with aryl iodides for bioconjugation. | Efficient protein labeling, sometimes superior to CuAAC. |
| Ruthenium (Ru) | Hydroboration | Addition of B-H across the alkyne. | Stereocontrolled synthesis of vinylboronates. |
Computational and Theoretical Frameworks for Boc 2 Amino Hept 6 Ynoic Acid Research
Molecular Modeling and Conformational Analysis of Boc-2-amino-hept-6-ynoic Acid and its Derivatives
The structure of this compound features a flexible four-carbon chain linking the chiral center to a rigid terminal alkyne. The most significant conformational variability arises from the Boc (tert-butoxycarbonyl) protecting group and the alkyl chain. The carbamate (B1207046) group itself has a preference for a planar geometry due to resonance, but rotation around the N-C and O-C bonds of the carbamate linkage leads to distinct conformers. nih.gov Studies on similar Boc-protected amino acids show that these conformations are influenced by factors like solvent and temperature. nih.govnih.gov
Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are used to explore the potential energy surface of the molecule. By systematically rotating the dihedral angles of the backbone and the protecting group, a spectrum of possible conformations can be generated. The energy of each conformation is then calculated to identify the most stable, low-energy structures. For the Boc group, the relative orientation of the tert-butyl group with respect to the carbamate plane is a key determinant of conformational energy.
| Dihedral Angle | Description | Typical Low-Energy Values |
|---|---|---|
| ω (Cα-N-CO-O) | Defines the planarity of the carbamate bond. | ~180° (trans) |
| θ (N-CO-O-C(CH₃)₃) | Rotation around the ester bond of the carbamate. | ~180° (trans) |
| ψ (C-Cα-N-CO) | Rotation of the Boc group relative to the amino acid backbone. | Variable, multiple minima |
| χ¹, χ², χ³, χ⁴ | Rotations along the Cα-Cβ, Cβ-Cγ, etc. bonds of the heptynoic acid chain. | Typically staggered conformations (~60°, 180°, -60°) |
This interactive table outlines the key dihedral angles that govern the conformational landscape of this compound. The values represent idealized or common minima found in computational studies of similar molecules.
The flexible side chain allows the terminal alkyne to adopt various positions relative to the amino acid headgroup. This flexibility is crucial for its application in peptide synthesis, where its conformation can affect coupling efficiency and the structure of the final peptide.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed picture of the electronic properties of this compound. mdpi.com These calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics.
The electronic structure is characterized by the distribution of electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's behavior as an electron donor and acceptor, respectively.
HOMO : The HOMO is likely to be localized on the electron-rich regions of the molecule, such as the π-bond of the alkyne and the lone pairs of the oxygen atoms in the carboxylate and carbamate groups. The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the tendency to donate electrons in a reaction.
LUMO : The LUMO is typically associated with the antibonding orbitals, particularly the π* orbital of the carbonyl groups and the alkyne. The energy of the LUMO (ELUMO) relates to the electron affinity and suggests where the molecule is most likely to accept electrons.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical descriptor of chemical reactivity and stability. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For this compound, the terminal alkyne provides a site for nucleophilic attack (after deprotonation) and other addition reactions, while the carbonyl carbons of the acid and Boc group are primary electrophilic sites. youtube.comyoutube.com
DFT calculations can also generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. Regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack, such as the carbonyl oxygens. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
| Molecular Property | Description | Predicted Characteristics for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high, influenced by alkyne π-system and oxygen lone pairs. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, associated with C=O and C≡C π* orbitals. |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity. | Moderate gap, indicating a balance of stability and reactivity at specific functional groups. |
| Dipole Moment (μ) | Measure of molecular polarity. | Significant, due to the polar carboxyl and carbamate groups. |
This interactive table summarizes key electronic properties predictable through quantum chemical calculations and their implications for the molecule's reactivity.
Prediction of Reaction Pathways and Transition States for Synthetic Processes
Computational chemistry is instrumental in mapping out the reaction mechanisms involved in the synthesis and modification of this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile for a given reaction pathway. acs.org
A key synthetic process for this molecule is the protection of the amino group. The mechanism for the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. total-synthesis.comcommonorganicchemistry.com Computational models can elucidate the structure of the tetrahedral intermediate and the subsequent elimination of the leaving group, confirming this pathway.
The most computationally studied reaction involving the Boc group is its acid-catalyzed deprotection. total-synthesis.comchemistrysteps.comcommonorganicchemistry.com Theoretical models support a multi-step mechanism:
Protonation : The reaction begins with the protonation of one of the carbamate oxygens, typically the carbonyl oxygen, by a strong acid like trifluoroacetic acid (TFA). chemistrysteps.com
Fragmentation : The protonated intermediate fragments, leading to the cleavage of the tert-butyl-oxygen bond. This step is rate-determining and results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com
Decarboxylation : The carbamic acid is unstable and rapidly decomposes to release carbon dioxide and the free amine. commonorganicchemistry.com
Computational studies can precisely model the geometry of the transition state for the fragmentation step, providing insights into the reaction kinetics. acs.org These models confirm that the stability of the resulting tert-butyl cation is a major thermodynamic driving force for the reaction. chemistrysteps.com Similarly, computational modeling of thermal deprotection has been used to support a mechanism involving a concerted proton transfer followed by rapid decarboxylation. researchgate.net
Computational Approaches to Understanding Protecting Group Behavior
The widespread use of the Boc group in organic synthesis is due to its unique stability and cleavage characteristics, which can be thoroughly explained using computational methods. total-synthesis.commasterorganicchemistry.com Theoretical calculations are used to understand why the Boc group is stable under a wide range of conditions but is easily removed under others.
Stability: The Boc group is resistant to basic hydrolysis, nucleophiles, and catalytic hydrogenation. total-synthesis.com Computational models can demonstrate this stability by calculating the high activation energy barriers for reactions with bases or nucleophiles. The steric bulk of the tert-butyl group physically hinders the approach of nucleophiles to the electrophilic carbonyl carbon. Furthermore, electronic structure calculations show that the nitrogen lone pair is delocalized into the carbonyl group, reducing its nucleophilicity and basicity. nih.gov
Acid Lability: In contrast, the Boc group is highly susceptible to cleavage by strong acids. Computational models explain this lability by examining the deprotection pathway. The key is the formation of the highly stabilized tert-butyl carbocation upon fragmentation. acsgcipr.org Quantum chemical calculations can quantify the stability of this tertiary carbocation relative to less substituted cations that would be formed from other alkyl carbamates (e.g., methyl or ethyl). This large energy difference explains why tert-butyl carbamates are uniquely suited for acid-labile protection. chemistrysteps.com
Moreover, computational approaches can model potential side reactions, such as the alkylation of nucleophilic residues (like tryptophan) by the liberated tert-butyl cation. masterorganicchemistry.comacsgcipr.org By calculating the reactivity of different potential nucleophiles toward the cation, these models can help in selecting appropriate scavengers to add to the deprotection reaction mixture to prevent undesired byproducts. organic-chemistry.org
Future Directions and Emerging Research Trajectories
Development of Novel Synthetic Routes to Unnatural Alkynoic Amino Acids
The synthesis of unnatural amino acids, including alkynoic derivatives like Boc-2-amino-hept-6-ynoic acid, is a constantly evolving field of research. bioascent.comnih.gov While established methods exist, the development of more efficient, stereoselective, and scalable synthetic routes is a key focus for future research.
One promising direction is the application of chemoenzymatic strategies. The use of enzymes, such as transaminases, can offer high stereoselectivity in the introduction of the amino group, a crucial step in the synthesis of chiral amino acids. nih.gov Biotransformations using whole-cell systems are also being explored to produce a variety of L- and D-amino acids from α-keto acid substrates. nih.gov
Another area of innovation lies in the development of novel catalytic methods. For instance, recent advancements in electrocatalytic cross-coupling reactions, such as the Ag/Ni-electrocatalytic platform, provide a direct way to synthesize enantiopure unnatural amino acids from readily available precursors like glutamate (B1630785) and aspartate. chemrxiv.org Such methods could potentially be adapted for the synthesis of long-chain alkynoic amino acids.
Furthermore, research is focused on creating more versatile synthetic pathways that allow for the introduction of the alkyne functionality at various positions within the amino acid side chain. This would generate a diverse library of alkynoic amino acids with different chain lengths and properties, expanding the toolkit for chemical biologists. The development of one-pot procedures and microwave-assisted synthesis are also being explored to shorten reaction times and improve yields. researchgate.net
| Synthetic Approach | Key Advantages | Potential for Alkynoic Amino Acids |
| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions. | Can provide enantiomerically pure alkynoic amino acids. |
| Electrocatalytic Cross-Coupling | Utilizes readily available starting materials, avoids toxic reagents. | Offers a novel and efficient route to various unnatural amino acids. chemrxiv.org |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Can accelerate the synthesis of complex amino acid derivatives. researchgate.net |
Expansion of the Bioorthogonal Reaction Toolbox for this compound Derivatives
The terminal alkyne group of this compound is its most significant feature, making it a prime substrate for bioorthogonal chemistry. nih.gov These reactions occur with high specificity and efficiency in complex biological environments without interfering with native biochemical processes.
The most well-known bioorthogonal reaction involving alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." springernature.com This reaction forms a stable triazole linkage and is widely used for bioconjugation. nih.govpeptide.com Future research will likely focus on developing new catalysts and ligands to improve the biocompatibility and reaction kinetics of CuAAC, particularly for in vivo applications.
Beyond CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a copper-free alternative. acs.orgwikipedia.org In SPAAC, a strained cyclooctyne (B158145) reacts with an azide (B81097), eliminating the need for a potentially toxic copper catalyst. wikipedia.org The development of novel cyclooctynes with enhanced reactivity and stability will further expand the utility of this reaction for live-cell imaging and in vivo studies.
Researchers are also exploring other alkyne-based bioorthogonal reactions. The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been adapted for biological applications. researchgate.net Additionally, the inverse-electron-demand Diels-Alder reaction between an alkyne and a tetrazine is another powerful tool for rapid and specific bioconjugation. nih.gov The development of new dienophiles and dienes will continue to broaden the scope of this reaction.
| Bioorthogonal Reaction | Key Features | Future Research Directions |
| CuAAC (Click Chemistry) | High efficiency, stable triazole product. | Development of more biocompatible catalysts. nih.gov |
| SPAAC (Copper-Free Click) | No cytotoxic copper catalyst, suitable for in vivo applications. | Design of more reactive and stable cyclooctynes. acs.orgwikipedia.org |
| Sonogashira Coupling | Forms a carbon-carbon bond. | Optimization of reaction conditions for biological systems. researchgate.net |
| Tetrazine Ligation | Extremely fast reaction kinetics. | Synthesis of novel tetrazine probes with enhanced properties. nih.gov |
Integration with Automated Synthesis and High-Throughput Screening Platforms
The incorporation of unnatural amino acids like this compound into peptides is greatly facilitated by automated solid-phase peptide synthesis (SPPS). iris-biotech.de Modern automated synthesizers can perform the repetitive coupling and deprotection steps with high efficiency, allowing for the rapid synthesis of long and complex peptides. iris-biotech.deresearchgate.net Future developments in automated synthesis will focus on improving the efficiency of incorporating modified building blocks and enabling the synthesis of even larger and more complex proteins. acs.orgamidetech.com
The ability to rapidly synthesize large libraries of peptides containing this compound opens the door for high-throughput screening (HTS) to identify molecules with desired biological activities. drugtargetreview.comsigmaaldrich.com Peptide microarrays and peptide pools are powerful tools for screening large numbers of compounds simultaneously. creative-peptides.com
For example, a library of peptides containing this compound could be synthesized and then functionalized with a variety of molecules (e.g., fluorescent dyes, small molecule drugs) via click chemistry. acs.org This library could then be screened for binding to a specific protein target or for a particular cellular effect. drugtargetreview.com The development of more sophisticated HTS assays, such as those based on fluorescence resonance energy transfer (FRET) or competitive binding, will further enhance the power of this approach. drugtargetreview.com
| Technology | Application for this compound | Future Trends |
| Automated Peptide Synthesis | Efficient incorporation into peptide chains. iris-biotech.de | Synthesis of larger proteins with multiple unnatural amino acids. acs.orgamidetech.com |
| High-Throughput Screening | Rapid screening of peptide libraries for biological activity. sigmaaldrich.com | Development of more sensitive and automated screening assays. drugtargetreview.com |
| Peptide Microarrays | Parallel screening of thousands of peptides. creative-peptides.com | Miniaturization and increased density of arrays. |
Interfacing with Advanced Spectroscopic Techniques for Structural Elucidation of Complex Conjugates
The characterization of complex biomolecules and their conjugates is crucial for understanding their structure and function. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), play a pivotal role in this process. pharmtech.comcreative-biostructure.com
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of molecules in solution. isotope.com For peptides and proteins containing this compound, NMR can be used to confirm the site of incorporation and to study the conformational changes that occur upon conjugation. The development of higher field magnets and new NMR pulse sequences will continue to improve the resolution and sensitivity of this technique, enabling the study of larger and more complex systems. nih.gov
Mass spectrometry is a highly sensitive technique that can be used to determine the molecular weight of a molecule with high accuracy. itlhealthcare.com For bioconjugates, MS can be used to confirm the successful conjugation and to determine the number of molecules that have been attached. acs.orgnih.gov Techniques such as tandem mass spectrometry (MS/MS) can provide information about the sequence of a peptide and the site of modification. mdpi.com The combination of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for the analysis of complex mixtures of bioconjugates. acs.org
The alkyne group itself can also be used as a spectroscopic probe. Raman spectroscopy, particularly stimulated Raman scattering (SRS) microscopy, can be used to image the distribution of alkyne-tagged molecules in live cells with high spatial resolution. columbia.edunih.govacs.org The C≡C stretching vibration of the alkyne gives a strong and characteristic Raman signal in a region of the spectrum that is free from interference from other cellular components. columbia.edu
| Spectroscopic Technique | Information Provided | Future Developments |
| NMR Spectroscopy | 3D structure, dynamics, site of modification. isotope.com | Higher field magnets, new pulse sequences. nih.gov |
| Mass Spectrometry | Molecular weight, sequence, site of conjugation. itlhealthcare.com | Higher resolution instruments, new fragmentation methods. acs.org |
| Raman Spectroscopy (SRS) | Live-cell imaging of alkyne-tagged molecules. columbia.edu | Development of new Raman probes with enhanced signals. nih.govacs.org |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Boc-2-amino-hept-6-ynoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves sequential protection/deprotection strategies. For example, the Boc (tert-butyloxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃/DMF). The alkyne moiety (hept-6-ynoic acid) is stabilized using Sonogashira coupling or acetylene elongation methods. Yield optimization requires monitoring temperature (0–25°C), solvent polarity (THF vs. DCM), and stoichiometric ratios of reagents. Purity is assessed via HPLC or NMR to detect byproducts like deprotected amines or alkyne oligomers .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm Boc-group presence (δ ~1.4 ppm for tert-butyl protons) and alkyne proton absence (C≡CH protons are typically silent in standard NMR).
- IR Spectroscopy : Identify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad O-H stretch).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and rule out side products. Cross-reference with computational models (e.g., DFT calculations) for bond-length validation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity of this compound under nucleophilic conditions?
- Methodological Answer: Contradictions often arise from solvent effects or competing reaction pathways. For example, in amine-deprotection studies, trifluoroacetic acid (TFA) may induce alkyne protonation, altering reactivity. To resolve discrepancies:
- Conduct controlled kinetic studies under inert atmospheres (Ar/N₂) to isolate solvent interference.
- Use isotopic labeling (e.g., deuterated solvents) to track proton transfer mechanisms.
- Compare results across multiple analytical platforms (e.g., LC-MS vs. GC-MS) to confirm reproducibility .
Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?
- Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives with biological targets (e.g., enzyme active sites). Parameters to optimize:
- Steric effects : Modify Boc-group substituents to avoid clashes with receptor pockets.
- Electronic effects : Simulate alkyne π-orbital interactions with catalytic residues.
- Validate predictions via SAR (structure-activity relationship) studies using synthesized analogs. Prioritize derivatives with ΔG ≤ −8 kcal/mol in silico for in vitro testing .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity assays?
- Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/LC₅₀ values. Account for variability via:
- Replicates : Minimum triplicate runs per concentration to assess intra-experimental variance.
- Error propagation : Apply Monte Carlo simulations to quantify uncertainty in IC₅₀ estimates.
- Confounding variables : Control for pH, temperature, and cell-line batch effects using ANOVA or mixed-effects models .
Experimental Design & Data Analysis
Q. How should researchers design controls to distinguish this compound-specific effects from nonspecific interactions in enzymatic assays?
- Methodological Answer: Include:
- Negative controls : Unprotected 2-amino-hept-6-ynoic acid to isolate Boc-group contributions.
- Scaffold controls : Structurally similar compounds lacking the alkyne moiety.
- Solvent controls : DMSO or THF at equivalent concentrations to rule out solvent-induced denaturation.
- Blind assays : Randomize sample order to minimize observer bias .
Q. What are best practices for reconciling discrepancies between theoretical and experimental pKa values of this compound?
- Methodological Answer: Discrepancies often stem from solvent dielectric effects or hydrogen bonding. To address:
- Measure pKa via potentiometric titration in varying solvent systems (e.g., water, DMSO/water mixtures).
- Compare with computational predictions (e.g., COSMO-RS or DFT with implicit solvation models).
- Adjust for ionic strength using the Davies equation to refine theoretical estimates .
Literature & Data Evaluation
Q. How can systematic reviews address gaps in this compound’s mechanistic studies?
- Methodological Answer: Follow PRISMA guidelines for literature screening. Key steps:
- Search strategy : Use Boolean operators in databases (e.g., SciFinder, PubMed) for terms like “Boc-protected alkyne amino acids” AND “mechanistic studies.”
- Bias assessment : Apply ROBINS-I tool to evaluate confounding in in vitro/in vivo studies.
- Meta-analysis : Pool kinetic data using random-effects models if heterogeneity (I²) < 50% .
Q. What criteria should prioritize conflicting studies on the stability of this compound in aqueous media?
- Methodological Answer: Rank studies based on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
